REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([S:9](Cl)(=O)=O)=[CH:4][C:3]=1[N+:13]([O-])=O.Cl>[Zn].C(O)C>[F:1][C:2]1[C:3]([NH2:13])=[CH:4][C:5]([SH:9])=[C:6]([CH3:8])[CH:7]=1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)C)S(=O)(=O)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
156.9 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 75° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
did not exceed 50° C.
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the residue was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
sodium bicarbonate was added
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
subjected to distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to distil off ethyl acetate
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1N)S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |